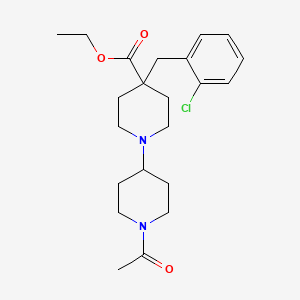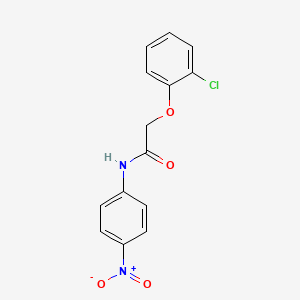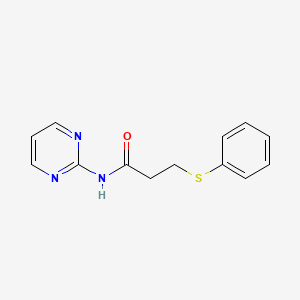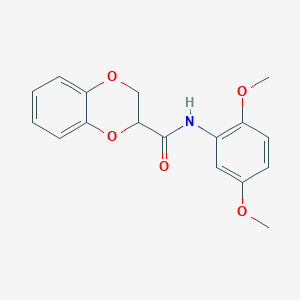![molecular formula C16H16Cl2N2OS B4889177 N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea works by inhibiting the activity of certain enzymes that are involved in cellular processes. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea inhibits the activity of acetylcholinesterase, as previously mentioned.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In terms of its effects on the nervous system, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is that it has shown promising results in both in vitro and in vivo studies. It has also been shown to have low toxicity in animal studies. However, one limitation of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its effectiveness in different types of cancer and to develop new formulations for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea and its effects on cellular processes.
Métodos De Síntesis
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 2-(4-chlorobenzylthio)acetic acid. This intermediate is then reacted with 4-chlorophenyl isocyanate to form N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-3-1-12(2-4-13)11-22-10-9-19-16(21)20-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDNKAMYRYVNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-3-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)

![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)

![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
